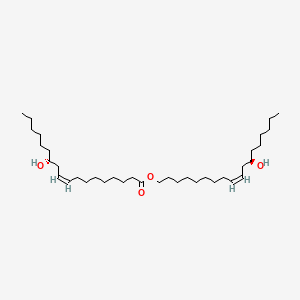

Ricinoleyl ricinoleate

Description

Contextualization within Oleochemistry and Renewable Resources

Ricinoleyl ricinoleate (B1264116) belongs to the domain of oleochemistry, a branch of chemistry focused on the transformation of fats and oils from natural sources into industrial products. These natural feedstocks, primarily vegetable oils and animal fats, are renewable and offer a sustainable alternative to petroleum-based resources. psu.edu Castor oil, the source of ricinoleyl ricinoleate's precursor, is a prime example of such a bio-based raw material. ambujasolvex.com It is the only commercially significant vegetable oil that contains a hydroxy-functionalized fatty acid in abundance. atamankimya.comnih.gov

The unique properties of castor oil are primarily due to its high concentration (70-90%) of ricinoleic acid, a hydroxylated and unsaturated fatty acid. ambujasolvex.comatamankimya.comlipidmaps.org This structure, featuring a carboxylic acid group, a hydroxyl group, and a double bond, makes ricinoleic acid an exceptionally versatile platform molecule for chemical synthesis. atamankimya.comjst.go.jp Its presence positions castor oil as a valuable renewable resource for creating a wide array of oleochemicals, moving away from dependence on finite petrochemical feedstocks. psu.eduambujasolvex.com The use of such vegetable oil derivatives is a key strategy in developing more sustainable chemical processes and products, including environmentally friendly lubricants and polymers. psu.eduocl-journal.org

Significance as a Dimeric Ester and Fundamental Building Block

This compound is classified as a dimeric ester, specifically an estolide. Estolides are formed when the carboxylic acid group of one fatty acid molecule forms an ester bond with the hydroxyl group on another fatty acid molecule. nih.govmdpi.com In the case of this compound, two molecules of ricinoleic acid condense to form this dimer. This process can continue, adding more ricinoleic acid units to form oligomers and polymers known as polyricinoleic acid or polyestolides. researchgate.net

The significance of this compound and related estolides lies in their function as fundamental building blocks for more complex molecules and materials. tennessee.eduocl-journal.org The ester linkage provides specific physical properties, and the remaining functional groups on the ricinoleic acid units can be further modified. mdpi.com This versatility allows for the synthesis of a wide range of products, from lubricants and plasticizers to cosmetic ingredients and biodegradable polymers. nih.govjst.go.jp The ability to create these varied materials from a single, renewable bio-based building block underscores the importance of this compound in green chemistry. ocl-journal.org

Evolution of Research Perspectives on this compound and Related Estolides

Research into estolides, including this compound, has evolved significantly, driven by the dual needs for high-performance and sustainable materials. Historically, the synthesis of estolides was achieved through chemical catalysis at high temperatures, often employing strong acids like sulfuric or perchloric acid. researchgate.netmdpi.com While effective, these methods can lead to undesirable side reactions and colored byproducts, necessitating extensive purification. mdpi.com

More recently, research has shifted towards greener and more selective synthetic routes. researchgate.net A major focus has been the use of biocatalysis, particularly employing enzymes like lipases. researchgate.netresearchgate.net Enzymatic synthesis can be performed under much milder reaction conditions, reducing energy consumption and minimizing the formation of unwanted byproducts. researchgate.net Researchers have successfully used lipases to produce estolides directly from castor oil through transesterification, offering a more streamlined and environmentally benign process. researchgate.net This shift from harsh chemical methods to sophisticated biocatalytic strategies reflects a broader trend in chemical research towards developing sustainable processes for producing valuable bio-based compounds. mdpi.comresearchgate.net

Interactive Data Tables

Physicochemical Properties of Ricinoleic Acid

The following table outlines key physicochemical properties of ricinoleic acid, the monomeric precursor to this compound.

| Property | Value | Source |

| Molecular Formula | C18H34O3 | chemeo.com |

| Molecular Weight | 298.46 g/mol | chemeo.com |

| Appearance | Colorless to yellow viscous liquid | nih.gov |

| Melting Point | 5.5 °C | nih.gov |

| Boiling Point | 245 °C | nih.gov |

| Density | 0.940 g/cm³ (at 27.4 °C) | nih.gov |

Click on the headers to sort the table.

Synthesis of Ricinoleic Acid Estolide Esters

This table presents research findings on the synthesis of estolide esters derived from ricinoleic acid, highlighting the reaction conditions and outcomes.

| Catalyst | Capping Group | Reaction Time (hours) | Yield (%) | Reference |

| Sulfuric Acid | C8 Saturated Fatty Acid | 24 | 96% | nih.gov |

| Sulfuric Acid | C10 Saturated Fatty Acid | 24 | 85% | nih.gov |

| Sulfuric Acid | C12 Saturated Fatty Acid | 24 | 82% | nih.gov |

| Sulfuric Acid | C18 Saturated Fatty Acid | 24 | 52% | nih.gov |

| Lipase (B570770) A (Candida antarctica) | Cinnamyl Alcohol | Not Specified | Product Confirmed | researchgate.net |

This table provides examples of synthesis outcomes under specific laboratory conditions.

Properties

CAS No. |

36781-76-7 |

|---|---|

Molecular Formula |

C36H68O4 |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

12-hydroxyoctadec-9-enyl 12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3 |

InChI Key |

OGLXDMGSSDJNEC-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CC(O)CCCCCC |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ricinoleyl Ricinoleate and Its Derivatives

Esterification Pathways for Ricinoleyl Ricinoleate (B1264116) Formation

The formation of ricinoleyl ricinoleate is achieved through esterification, a reaction that can be carried out via several pathways, including direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification Techniques

Direct esterification involves the reaction of the carboxylic acid group of one ricinoleic acid molecule with the hydroxyl group of another. This process is typically conducted at elevated temperatures and often under vacuum to facilitate the removal of water, which is formed as a byproduct, thereby driving the reaction towards the formation of the ester. nih.govgoogle.com

Acid catalysts are commonly employed to accelerate the direct esterification of ricinoleic acid. nih.gov For instance, the use of a Brønsted acidic ionic liquid, 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO3-BDBU]H2PO4), has been shown to be an effective catalyst for the production of oligomeric ricinoleic acid under solvent-free conditions. beilstein-journals.org The reaction parameters, including temperature, vacuum degree, catalyst amount, and reaction time, are optimized to control the degree of oligomerization. beilstein-journals.org

Table 1: Reaction Parameters for Direct Esterification of Ricinoleic Acid

| Parameter | Optimized Condition | Reference |

| Catalyst | 15 wt% [HSO3-BDBU]H2PO4 | beilstein-journals.org |

| Temperature | 190 °C | beilstein-journals.org |

| Vacuum | 50 kPa | beilstein-journals.org |

| Reaction Time | 6 hours | beilstein-journals.org |

The progress of the esterification and the degree of polymerization can be monitored by measuring the acid value of the product, which decreases as the carboxylic acid groups are consumed. beilstein-journals.org

Transesterification Processes Involving Ricinoleic Acid Precursors

Transesterification is another key pathway for synthesizing this compound and its derivatives. This process typically involves the conversion of triglycerides in castor oil into simpler esters, such as methyl ricinoleate, which can then be used as a precursor. jst.go.jp The transesterification of castor oil is often carried out with an alcohol, like methanol (B129727), in the presence of a catalyst. jst.go.jpoc-praktikum.de

Both acid and base catalysts can be used for transesterification. google.com Base catalysts, such as sodium methoxide, sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH), are frequently used for the transesterification of castor oil to produce methyl ricinoleate. jst.go.jp The reaction mechanism involves the attack of an alkoxide ion on the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate that subsequently yields the fatty acid ester and glycerol (B35011). researchgate.net The process is a sequence of three consecutive and reversible reactions involving the formation of di- and monoglycerides (B3428702) as intermediates. nih.gov

Table 2: Comparison of Base Catalysts in Castor Oil Transesterification

| Catalyst | Purity of Methyl Ricinoleate | Yield of Methyl Ricinoleate | Reference |

| Sodium Methoxide | 86.10% | - | jst.go.jp |

| Sodium Hydroxide | 96.26% | 95.38% | jst.go.jp |

The resulting ricinoleic acid esters can then undergo further reactions to form this compound or its oligomers.

Enzymatic Synthesis Approaches for this compound and Oligomeric Forms

Enzymatic synthesis offers a greener and more selective alternative to chemical catalysis for the production of this compound and its oligomers. mdpi.comnih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. nih.govmdpi.com

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. google.com The synthesis can be performed using either ricinoleic acid or its esters as the starting material. google.com For instance, the polymerization of methyl ricinoleate using an immobilized lipase (B570770) has been demonstrated. google.com To drive the reaction towards product formation, water or alcohol byproducts are typically removed from the reaction system, which can be achieved by conducting the reaction under reduced pressure or in the presence of a molecular sieve. google.com

Various lipases have been screened for their effectiveness in synthesizing ricinoleic acid estolides directly from castor oil through transesterification. Candida antarctica lipase A (CALA) has been shown to directly convert castor oil into an estolide mixture. mdpi.com The degree of polymerization, or estolide number (EN), can be determined using techniques like NMR spectroscopy. mdpi.com

Table 3: Effect of Temperature on Enzymatic Estolide Formation

| Temperature | Estolide Number (EN) | Reference |

| 25 °C | 1.38 | mdpi.com |

| 40 °C | 2.13 | mdpi.com |

| 65 °C | 2.03 | mdpi.com |

The optimization of reaction parameters such as temperature, enzyme concentration, and reaction time is crucial for achieving a high yield and the desired degree of oligomerization. nih.govnih.gov

Catalytic Systems in this compound Synthesis

Acid Catalysis Mechanisms

Acid catalysts are effective in promoting the esterification of ricinoleic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of another ricinoleic acid molecule. Following the nucleophilic attack, a tetrahedral intermediate is formed. The elimination of a water molecule from this intermediate, followed by deprotonation, yields the ester product, this compound.

Various acid catalysts have been employed, including sulfuric acid, p-toluenesulfonic acid, and more recently, acidic ionic liquids. nih.govgoogle.com Acidic ionic liquids are gaining attention as they are often more environmentally friendly and can be easier to separate from the reaction mixture and reuse. beilstein-journals.org The use of Brønsted acidic ionic liquids has been shown to efficiently catalyze the dehydration esterification of ricinoleic acid under solvent-free conditions. beilstein-journals.org

Base Catalysis Mechanisms

Base catalysis is predominantly used in the transesterification of ricinoleic acid precursors, such as the triglycerides found in castor oil. jst.go.jp The mechanism of base-catalyzed transesterification begins with the reaction of the base (e.g., NaOH) with the alcohol (e.g., methanol) to form an alkoxide ion (e.g., methoxide). researchgate.net This alkoxide is a stronger nucleophile than the alcohol itself.

The alkoxide then attacks the electrophilic carbonyl carbon of the ester (triglyceride), leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate then collapses, regenerating the alkoxide and forming the new ester (e.g., methyl ricinoleate) and a diglyceride anion. The diglyceride anion is then protonated by the alcohol. This process repeats for the remaining ester linkages on the glycerol backbone until the triglyceride is fully converted to fatty acid esters and glycerol. nih.gov Commonly used base catalysts include sodium hydroxide, potassium hydroxide, and sodium methoxide. jst.go.jp

Biocatalytic Strategies and Enzyme Immobilization

The synthesis of this compound and its derivatives is increasingly benefiting from biocatalytic strategies, which align with the principles of green chemistry by offering high selectivity and operating under mild conditions. tandfonline.com Lipases are the most prominent enzymes for these esterification reactions due to their efficacy in non-aqueous environments. The use of immobilized enzymes is a particularly advantageous strategy, as it enhances catalyst stability, simplifies product separation, and allows for the reuse of the biocatalyst, thereby improving the economic viability of the process. researchgate.net

Several lipases have been identified as effective biocatalysts. For instance, Porcine Pancreatic Lipase (PPL) and Candida rugosa lipase (CRL) have been successfully used. nih.gov Commercial immobilized lipases, such as Lipozyme TL IM, are also highly effective. tandfonline.com The choice of immobilization support is crucial for the performance of the enzyme. Materials like celite have been used to immobilize PPL and CRL by deposition from an aqueous solution. nih.gov More advanced supports, such as magnetic nanoparticles (MNPs), offer superior recovery and reusability. researchgate.net For example, lipases can be immobilized on MNPs coated with materials like 3-aminopropyltriethoxysilane (B1664141) and activated with glutaraldehyde, leading to high immobilization yields and robust biocatalyst activity. researchgate.net

The advantages of using immobilized lipases include:

Enhanced Stability : Immobilization can protect the enzyme from denaturation caused by temperature or organic solvents. researchgate.net

Ease of Separation : The catalyst can be easily removed from the reaction mixture, for instance, by simple filtration or, in the case of magnetic nanoparticles, using an external magnet. researchgate.net

Reusability : The immobilized enzyme can be used for multiple reaction cycles with minimal loss of activity, which significantly reduces costs. researchgate.net Studies have shown that immobilized lipases can retain a significant portion of their original activity even after several cycles of reuse. researchgate.net

These enzymatic methods represent an environmentally friendly alternative to traditional chemical synthesis, which often requires high temperatures, high pressures, and the use of hazardous catalysts. tandfonline.comjst.go.jp

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include temperature, pressure, solvent system, and the stoichiometric ratio of reactants.

Temperature and pressure are pivotal parameters that significantly influence both the reaction rate and the stability of the catalyst, particularly in enzymatic syntheses.

Biocatalytic Synthesis : Enzymatic reactions for producing ricinoleic acid derivatives operate under significantly milder conditions compared to conventional chemical methods. tandfonline.com For instance, the maximum yield for ricinoleic acid production using immobilized Porcine Pancreatic Lipase (PPL) on celite was achieved at 50°C. nih.gov In another study involving porcine pancreas lipase augmented by an ionic liquid, optimal ricinoleic acid recovery was observed at 25°C and 35°C. tandfonline.com These lower temperatures preserve the enzyme's structural integrity and activity while minimizing energy consumption and the formation of by-products. researchgate.net

Chemical Synthesis : In contrast, non-biocatalytic methods for producing oligomeric ricinoleic acid (estolides) often demand high temperatures and specific pressure conditions. The synthesis of oligomeric ricinoleic acid using a Brønsted acidic ionic liquid as a catalyst was conducted at 190°C and a reduced pressure of 50 kPa to effectively remove the water generated during the esterification. beilstein-journals.org Traditional industrial processes like the Colgate-Emery hydrolysis of castor oil can require even more extreme conditions, with temperatures ranging from 150-350°C and pressures up to 60 bar. researchgate.net

The following table summarizes the different temperature and pressure conditions for various synthesis methods.

| Synthesis Method | Catalyst | Temperature (°C) | Pressure | Reference |

| Biocatalytic Hydrolysis | Immobilized PPL | 50 | Atmospheric | nih.gov |

| Biocatalytic Hydrolysis | Porcine Pancreas Lipase | 25 - 35 | Atmospheric | tandfonline.com |

| Chemical Synthesis (Oligomerization) | Ionic Liquid | 190 | 50 kPa | beilstein-journals.org |

| Industrial Hydrolysis (Colgate-Emery) | None (High T/P) | 150 - 350 | up to 60 bar | researchgate.net |

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a major source of waste in chemical processes. nih.gov In the synthesis of this compound, moving from conventional organic solvents to greener alternatives can dramatically improve the sustainability of the process. nih.gov

Conventional solvents like toluene (B28343) have been used in the biocatalytic hydrolysis of castor oil, achieving a 30.18% hydrolysis in 2 hours. tandfonline.com However, concerns over the toxicity and environmental impact of such solvents have driven research into benign alternatives. researchgate.net

Ionic liquids (ILs) have emerged as promising green solvents and catalysts. nih.gov They are favored for their negligible vapor pressure, thermal stability, and tunable properties. beilstein-journals.org In the lipase-catalyzed hydrolysis of castor oil, the use of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) led to a ricinoleic acid recovery of 52% at 35°C. tandfonline.com Furthermore, Brønsted acidic ionic liquids have been shown to act as efficient and recoverable catalysts for the direct synthesis of oligomeric ricinoleic acid, streamlining product separation. beilstein-journals.org

Other green solvent strategies include:

Solvent-free reactions : Where possible, eliminating solvents entirely represents the ideal green chemistry approach. researchgate.net

Bio-based solvents : Vegetable oils themselves are being explored as renewable, non-toxic, and environmentally friendly reaction media for various chemical syntheses, offering a potential alternative to petroleum-derived solvents. rsc.org

The selection of a solvent can significantly affect reaction outcomes, and replacing a conventional solvent with a "green" one may require re-optimization of other reaction conditions to maintain high yield and purity. nih.gov

The molar ratio of reactants is a critical factor in esterification reactions, which are typically reversible. To achieve a high conversion to the desired ester, this compound, it is often necessary to manipulate the stoichiometric ratio of the reactants.

In the self-esterification of ricinoleic acid to form this compound, the reaction involves one molecule of ricinoleic acid acting as the alcohol and another as the carboxylic acid. While a 1:1 molar ratio is theoretically required, the principles governing reversible reactions suggest that altering this balance or effectively removing a product (water) is necessary to drive the reaction toward completion.

This principle is well-documented in related esterification processes. For instance, in the synthesis of ricinoleic acid methyl ester (biodiesel) via transesterification, a stoichiometric ratio of 3:1 (methanol to oil) is required. However, to maximize yield, a significant excess of methanol is used to shift the equilibrium forward. researchgate.net Studies have shown that increasing the methanol-to-oil molar ratio to 12:1 can substantially increase the biodiesel yield. researchgate.net

Similarly, in the enzymatic synthesis of ricinoleyl hydroxamic acid from castor oil, optimizing the molar ratio of the reactants (hydroxylamine to oil) was a key step. The highest conversion was achieved with a significant excess of hydroxylamine (B1172632) (a 19 mmol to 3 mmol ratio). tandfonline.com This indicates that for the synthesis of this compound, controlling the effective concentrations of the reacting species—for example, by continuously removing the water byproduct—is essential for maximizing the yield of the final product.

Mechanistic Elucidation of Ricinoleyl Ricinoleate Formation and Transformation

Kinetic Studies of Esterification and Related Hydrolysis Reactions

The kinetics of the formation of ricinoleyl ricinoleate (B1264116) and other ricinoleic acid estolides have been investigated under various catalytic conditions. In a study using functional acid ionic liquids as catalysts for the self-esterification of ricinoleic acid in a solvent-free system, the activation energy (Ea) for the reaction was determined to be 62.84 kJ/mol. researchgate.netjst.go.jpnih.gov The relationship between the initial reaction rate and temperature was described by the Arrhenius equation: ln(V₀) = 14.897 - 7558.7/T. researchgate.netjst.go.jpnih.gov Another study on the uncatalyzed esterification of an acid-rich oil with glycerol (B35011) reported a comparable activation energy of 54.93 kJ/mol. scirp.org For context, the activation energies for the esterification of other unsaturated fatty acids, linoleic acid and oleic acid, with methanol (B129727) have been found to be 43.42 and 45.51 kJ/mol, respectively. ekb.eg

Kinetic studies have also been performed on the reverse reaction: the hydrolysis of ricinoleic acid esters. The enzymatic hydrolysis of methyl ricinoleate in the presence of Candida antarctica Lipase (B570770) B was found to follow a first-order reversible reaction kinetic model. dntb.gov.uaresearchgate.net The activation energy for the forward hydrolysis reaction was calculated to be 14.69 kJ·mol⁻¹. dntb.gov.uaresearchgate.net The kinetic parameters for this enzymatic hydrolysis at various temperatures are detailed in the table below.

| Temperature (°C) | Forward Rate Constant (k₁) (min⁻¹) | Backward Rate Constant (k₂) (min⁻¹) | Equilibrium Constant (K) | Equilibrium Conversion (XE) |

|---|

Data adapted from a kinetic study on the enzymatic hydrolysis of methyl ricinoleate. researchgate.net

Detailed Reaction Pathways and Intermediate Species

The formation of ricinoleyl ricinoleate is an intermolecular esterification where the carboxyl group of one ricinoleic acid molecule reacts with the C-12 hydroxyl group of another. beilstein-journals.org This process can be catalyzed by acids or enzymes and can continue, forming oligomeric estolides. beilstein-journals.orgjst.go.jp

Under acid catalysis, the generally accepted reaction pathway involves a series of equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group from a second ricinoleic acid molecule acts as a nucleophile, attacking the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the original carboxyl group, forming a good leaving group (water).

Water Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound. jst.go.jp

Recent computational studies based on Density Functional Theory (DFT) have proposed an alternative mechanism for acid-catalyzed esterification. rsc.org This pathway suggests that the protonation of the carboxylic acid's hydroxyl-oxygen leads to the formation of a highly active acylium ion intermediate. rsc.org This intermediate then spontaneously reacts with two alcohol molecules (in this case, the hydroxyl groups of other ricinoleic acid molecules) in a trimolecular reaction to form the final product. rsc.org

The progress of the esterification can be monitored using spectroscopic methods. Fourier Transform Infrared (FTIR) spectroscopy shows the appearance of a characteristic C=O ester absorption band (typically 1735–1750 cm⁻¹) and a C-O-C absorption band (1000–1300 cm⁻¹), concurrent with a decrease in the intensity of the broad -OH group absorption. aip.orgui.ac.id ¹H NMR spectroscopy also provides evidence of the reaction, with the disappearance of a peak corresponding to the proton on the hydroxyl-bearing carbon (around 3.62 ppm) and the appearance of a new peak at a downfield chemical shift (around 4.88 ppm), indicating the formation of an ester linkage at that position. beilstein-journals.orgmdpi.com

Role of Functional Groups in Reaction Progression (e.g., hydroxyl and carboxyl participation)

The unique chemical reactivity of ricinoleic acid is a direct result of its molecular structure, which contains three key functional groups: a terminal carboxyl group (-COOH), a hydroxyl group (-OH) at the C-12 position, and a carbon-carbon double bond between C-9 and C-10. scitepress.org

In the context of this compound formation, the carboxyl and hydroxyl groups are the primary participants. beilstein-journals.org

Carboxyl Group (-COOH): This group serves as the electrophilic site for the esterification reaction. In acid-catalyzed mechanisms, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. jst.go.jp The carboxyl group provides the acyl component of the resulting ester linkage.

Hydroxyl Group (-OH): The secondary hydroxyl group at the C-12 position functions as the nucleophile in the intermolecular esterification. beilstein-journals.org The lone pair of electrons on the oxygen atom of this group attacks the electrophilic carbonyl carbon of another ricinoleic acid molecule, initiating the formation of the ester bond. chula.ac.th

Theoretical Prediction of Reaction Energetics and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting energetic barriers, and characterizing transition states that are often difficult to observe experimentally. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of acid-catalyzed esterification. rsc.org

These theoretical studies suggest that the reaction proceeds via a highly active acylium ion as a shared intermediate for both esterification and hydrolysis. rsc.org The calculations indicate that the initial protonation of the carboxylic acid's hydroxyl group is the rate-controlling step, requiring an activation energy (Ea) of approximately 4–10 kcal/mol (17–42 kJ/mol). rsc.org This step represents the primary energy barrier and leads to the formation of the key transition state.

Furthermore, computational methods have been developed to accurately predict the thermochemical properties of fatty acids and their esters. researchgate.net By combining DFT calculations with empirical corrections, standard enthalpies of formation (ΔH_f) can be determined with high accuracy. researchgate.net Application of these methods to the esterification of similar fatty acids, like oleic and linoleic acid, has confirmed the endothermic and nonspontaneous nature of these reactions under standard conditions. researchgate.net This theoretical framework is directly applicable to the this compound system for predicting reaction enthalpies and Gibbs free energies.

Molecular modeling techniques such as molecular docking and molecular dynamics have also been used to study the enzymatic hydrolysis of ricinoleate esters. mdpi.com These simulations have shown that the binding of ricinoleic acid triacylglycerols to the catalytic site of a lipase is favored at an acidic pH of 4.5 due to enhanced hydrogen bond formation, whereas at a neutral pH of 7.0, hydrophobic interactions become predominant. mdpi.com These computational insights provide a molecular-level explanation for the observed catalytic efficiency and the influence of environmental conditions on the reaction energetics. mdpi.com

Structural Analysis and Characterization of Ricinoleyl Ricinoleate and Its Oligomeric Forms

Advanced Spectroscopic Characterization of Linkages and Molecular Architecture (e.g., NMR, FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating the molecular architecture of ricinoleyl ricinoleate (B1264116) and its oligomers. These techniques provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of ricinoleic acid derivatives and to monitor the oligomerization process. beilstein-journals.orgmdpi.com In the ¹H NMR spectrum of ricinoleic acid, specific signals correspond to protons in different chemical environments, such as those adjacent to the hydroxyl group, the double bond, and the carboxylic acid group. rsc.org During the formation of ricinoleyl ricinoleate and its oligomers, the key change observed is the formation of an ester linkage. This is evidenced by a downfield shift of the proton signal corresponding to the methine group (C12-H) from ~3.6 ppm in ricinoleic acid to a higher value in the oligomer, indicating its attachment to an ester oxygen. beilstein-journals.org

¹H NMR Spectral Data for Ricinoleic Acid and its Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Olefinic Protons (C9-H, C10-H) | 5.39 - 5.54 | Multiplet | rsc.org |

| Methine Proton (C12-H, hydroxyl) | ~3.60 | Multiplet | rsc.orgrsc.org |

| Methylene Protons (α to C=O) | ~2.29 | Triplet | rsc.org |

| Terminal Methyl Protons (C18-H) | ~0.87 | Triplet | rsc.orgrsc.org |

| Methylene Protons (Chain) | 1.21 - 1.60 | Multiplet | rsc.org |

This table is interactive and allows for sorting and filtering of data.

¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbon of the ester group appearing around 173 ppm. auremn.org The carbon attached to the hydroxyl group (C-12) also shows a distinct shift upon esterification. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum of ricinoleic acid shows a broad absorption band for the O-H stretch of the hydroxyl group (around 3383–3424 cm⁻¹) and the carboxylic acid. rsc.orgresearchgate.net A strong peak for the C=O stretch of the carboxylic acid is observed around 1713 cm⁻¹. nih.gov

Upon oligomerization to form this compound, the most significant spectral change is the appearance of a strong C=O stretching band for the newly formed ester group at a higher wavenumber, typically around 1737 cm⁻¹. nih.gov Concurrently, there is a decrease in the intensity of the broad O-H absorption band corresponding to the carboxylic acid. researchgate.net

Key FTIR Absorption Bands for Ricinoleic Acid and its Esters

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

|---|---|---|---|

| O-H Stretch (Hydroxyl) | 3100 - 3650 | Broad band | researchgate.net |

| C-H Stretch (Alkyl) | 2854 - 2926 | Strong, sharp peaks | researchgate.netnuft.edu.ua |

| C=O Stretch (Carboxylic Acid) | ~1713 | Strong peak in monomer | nih.gov |

| C=O Stretch (Ester) | ~1737 | Strong peak in oligomer/ester | nih.gov |

| O-H Bend | ~1404 | Bending vibration | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution (e.g., GPC, HPLC)

Chromatographic methods are essential for determining the purity of this compound and characterizing the molecular weight distribution of its oligomeric forms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis and quantification of ricinoleic acid and its derivatives. nih.govnih.gov It can be used to assess the purity of the starting material and to separate the products of oligomerization reactions. actascientific.com Different oligomers (dimers, trimers, etc.) can be separated based on their polarity and size, allowing for the quantification of each species in a mixture.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polyricinoleates. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight oligomers) elute from the chromatography column faster than smaller molecules. GPC analysis provides crucial data such as the weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net Studies on the polymerization of ricinoleic acid have reported the synthesis of oligomers with Mw values ranging from approximately 6,900 g/mol to as high as 30,000 g/mol , demonstrating the ability to control the oligomer chain length. researchgate.net

Rheological Characterization in Relation to Molecular Architecture and Intermolecular Interactions

The rheological properties, particularly viscosity, of this compound and its oligomers are strongly dependent on their molecular architecture. The presence of the hydroxyl group in ricinoleic acid leads to hydrogen bonding, which contributes to its relatively high viscosity compared to other fatty acids. nuft.edu.ua

As ricinoleic acid undergoes intermolecular esterification to form this compound and higher oligomers, the molecular weight increases significantly. This increase in chain length and the potential for chain entanglement lead to a substantial rise in viscosity. researchgate.net The viscosity of ricinoleate esters is influenced by temperature; as temperature increases, viscosity decreases due to increased molecular motion. researchgate.net For example, the viscosity of ricinoleic acid is approximately 400 cSt at 25°C. nih.gov Estolide esters derived from ricinoleic acid have shown viscosities in the range of 51 to 86 cP. nih.gov The relationship between the degree of oligomerization and viscosity is a key characteristic, with higher degrees of polymerization resulting in more viscous fluids. beilstein-journals.org

Viscosity of Ricinoleic Acid and Related Esters

| Compound | Temperature (°C) | Viscosity | Source |

|---|---|---|---|

| Ricinoleic Acid | 25 | 400 cSt | nih.gov |

| Castor Oil | 25 | 6-8 poises | nih.gov |

| Ricinoleate Estolide Esters | Not Specified | 51 - 86 cP | nih.gov |

| Methyl Ricinoleate | 22 | 0.9236 g/mL (Density) | wikipedia.org |

This table is interactive and allows for sorting and filtering of data.

Thermal Behavior and Degradation Onset Analysis (e.g., TGA, DSC of derived polymers)

The thermal stability of this compound and its polymers is a critical property for many applications, especially those involving high temperatures, such as lubricants. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate this behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and degradation profile. Studies on polymers derived from castor oil show that they are generally stable up to high temperatures. Polyricinoleic acid, for instance, has been shown to have thermal stability up to approximately 350°C. researchgate.net The thermal degradation of ricinoleates can be influenced by catalysts and the presence of other functional groups. google.com For example, brominated derivatives of castor oil undergo dehydrobromination at relatively modest temperatures, which can promote dehydration at temperatures lower than that of unmodified castor oil.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material. For oligomers of this compound, DSC can determine the glass transition temperature (Tg), which is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. Polyricinoleic acids have been reported to be viscous liquids at room temperature and to undergo a glass transition at approximately -35°C. researchgate.net DSC can also identify melting points (Tm) and crystallization temperatures (Tc) in materials that can form crystalline structures. The thermal characteristics are important for defining the service temperature range of these bio-based materials. scientific.net

Thermal Properties of Polyricinoleates

| Property | Value | Method | Source |

|---|---|---|---|

| Degradation Onset | ~350 °C | TGA | researchgate.net |

| Glass Transition (Tg) | ~ -35 °C | DSC | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Polymeric and Supramolecular Assemblies Involving Ricinoleyl Ricinoleate Units

Integration into Linear and Branched Polymeric Structures

The bifunctional nature of ricinoleic acid, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it an ideal monomer for polyester (B1180765) synthesis. This allows for the formation of linear, branched, and networked polymeric structures through various synthetic strategies.

Poly(ricinoleic acid) (PRA) is a biodegradable homopolymer formed through the self-condensation of ricinoleic acid. americanelements.com The synthesis of high molecular weight PRA is crucial for developing materials with robust mechanical properties. Various catalytic and solvent systems have been explored to optimize this polymerization.

Researchers have demonstrated a successful route to PRA using Tin(II) 2-ethylhexanoate (B8288628) as a catalyst, achieving a molecular weight of approximately 4 kDa at 150°C. americanelements.com A significant advancement involves the use of solution polycondensation in hydrophobic ionic liquids, which has yielded PRA with a weight average molecular weight (Mw) up to 122 kDa. rsc.orgresearchgate.net This method overcomes challenges associated with high viscosity in melt polycondensation. researchgate.net Catalysts like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIP) have proven more effective than tin-based catalysts in these ionic liquid systems, producing polymers with Mw up to 75.6 kDa. rsc.org Additionally, enzymatic routes using immobilized lipases offer a greener synthesis pathway, producing high-molecular-weight polyesters (Mw > 20,000) at near-normal temperatures without the need for potentially harmful catalysts or organic solvents. google.com

The resulting PRA is typically a viscous liquid at room temperature with thermal stability up to approximately 350°C and a glass transition temperature around -35°C. researchgate.net Its architecture can be controlled to produce polymers suitable for a range of applications. researchgate.net

Table 1: Comparison of Synthesis Methods for Poly(ricinoleic acid) (PRA)

| Synthesis Method | Catalyst / Enzyme | Solvent | Temperature (°C) | Resulting Mw (kDa) | Reference |

|---|---|---|---|---|---|

| Catalytic Polycondensation | Tin(II) 2-ethylhexanoate | None (Melt) | 150 | ~4 | americanelements.com |

| Solution Polycondensation | Tetrabutyl titanate (TBT) | Ionic Liquid | 180 | up to 75.6 | rsc.org |

| Solution Polycondensation | Titanium(IV) isopropoxide (TIP) | Ionic Liquid | 180 | up to 122 | rsc.orgresearchgate.net |

| Enzymatic Polycondensation | Immobilized Lipase (B570770) | None | ~ Normal | >20 | google.com |

| Acid Catalysis | Acid Catalyst | None (Melt) | Varied | up to 30 | researchgate.net |

Ricinoleic acid can be copolymerized with other monomers to create polyesters with a wide range of properties. This strategy allows for the fine-tuning of characteristics such as crystallinity, melting point, and hydrophilicity.

One notable example is the copolymerization of ricinoleic acid with lactide. Using a tin (Sn) based catalyst, this reaction produces copolymers with molecular weights ranging from 5,000 to 16,200 Da and melting points between 100 and 130°C. google.com These copolymers exhibit lower crystallinity and are more susceptible to hydrolysis compared to polylactic acid homopolymers. google.com

Another approach involves the synthesis of block copolymers with ethylene (B1197577) glycol. A two-step method has been developed to create poly(ricinoleic acid-b-ethylene glycol-b-ricinoleic acid) with an average molecular weight of 7,000 Da. researchgate.net This process first involves the synthesis of oligoricinoleic acid, which is then copolymerized with ethylene glycol. researchgate.net Such copolymers have applications as stabilizers in water-in-oil emulsions. researchgate.net

The unique structure of the ricinoleyl ricinoleate (B1264116) unit, with its hydroxyl group and the potential for further reactions at its double bond, allows it to serve multiple roles in the formation of complex polymer networks.

Chain Extender: In polyurethane synthesis, the hydroxyl group of castor oil (the triglyceride of ricinoleic acid) reacts with isocyanates. ijsr.netresearchgate.net By acting as a polyol, it extends the polymer chains, contributing to the final properties of the polyurethane adhesive or foam. ijsr.netresearchgate.net Straightforward reactions can yield poly(ricinoleic acid) triglycerides that are ideal for use as polymeric chain extenders. researchgate.net

Cross-linking Agent: When more than two reactive sites are present, as in the triglyceride of ricinoleic acid (castor oil), the molecule can act as a cross-linking agent. This creates a three-dimensional network structure, which is fundamental to the formation of thermosetting polymers like certain polyurethanes. nih.gov Crosslinking high-molecular-weight polyesters derived from ricinoleic acid can produce elastomers with properties comparable to synthetic rubbers. google.com

Macromonomer: Poly(ricinoleic acid) itself can be synthesized with reactive end groups, allowing it to act as a macromonomer. These large monomer units can then be incorporated into other polymer backbones, imparting the specific properties of PRA, such as flexibility and hydrophobicity, to the final copolymer. researchgate.net

Design and Engineering of Bio-Based Materials Utilizing Ricinoleyl Ricinoleate Motifs

The distinct properties of this compound—derived from its long aliphatic chain, hydroxyl group, and unsaturation—make it a valuable component in the design of high-performance, sustainable materials.

Ricinoleic acid and its polymers are highly effective components in biolubricant formulations due to their excellent lubricity and viscosity characteristics. ufc.brnih.gov The presence of the hydroxyl group enhances the polarity of the molecule, leading to strong adsorption on metal surfaces and the formation of a durable lubricating film. ufc.br

Recent innovations include the development of composite lubricant additives. A nanocarbon-poly(ricinoleic acid) composite has been synthesized that shows significantly improved dispersion stability in base lubricating oil. nih.gov This composite additive demonstrates superior anti-wear performance compared to the base oil alone. nih.gov Tribological tests indicate that the addition of the composite can reduce the friction coefficient and enhance wear resistance. nih.gov Poly(ricinoleic acid) itself acts as an oil-soluble lubricant and a surfactant, which helps to stabilize nanoparticles in the oil phase, creating a synergistic anti-wear system. nih.gov Chemical modifications of ricinoleic acid, such as epoxidation followed by oxirane ring opening, can further improve properties like oxidative stability and low-temperature performance, making them competitive with commercial mineral oils. ufc.br

Table 2: Tribological Performance of Nanocarbon-Poly(ricinoleic acid) Lubricant Additive

| Lubricant Sample | Additive Concentration (wt%) | Average Friction Coefficient | Wear Scar Diameter (µm) | Reference |

|---|---|---|---|---|

| Base Mineral Oil | 0 | ~0.07 | ~350 | nih.gov |

| Nanocarbon-PRA Composite | 0.5 | ~0.05 | ~280 | nih.gov |

(Data are illustrative based on trends reported in the source)

The polymeric derivatives of ricinoleic acid are increasingly used to formulate sustainable coatings and adhesives, replacing petroleum-based components. ijsr.netsemanticscholar.org Castor oil, as a natural polyol, is a key raw material in the synthesis of polyurethane adhesives. ijsr.netnih.govresearchgate.net

These bio-based adhesives can be formulated to be solvent-free, reducing the emission of volatile organic compounds (VOCs). researchgate.net For instance, polyurethane adhesives synthesized from castor oil and 1,6-hexamethylene diisocyanate (HMDI) have shown the capability to bind various substrates, including wood, paper, and metal. researchgate.net

In the realm of hot-melt adhesives, copolyesters incorporating castor oil have been developed. researchgate.net For example, poly(trimethylene terephthalate-co-adipate) copolymers synthesized with varying amounts of castor oil exhibit tunable melting temperatures and enhanced flexibility. The incorporation of castor oil's multifunctional triglyceride structure can increase viscosity at low frequencies, which is beneficial for processing, while also improving the adhesive's peel strength on substrates like poly(ethylene terephthalate) fabric. researchgate.net These castor oil-based systems offer a viable, eco-friendly alternative for industrial adhesive applications. nih.govresearchgate.net

Plasticizer Mechanisms and Performance in Polymer Blends

This compound and its derivatives are gaining attention as sustainable, bio-based plasticizers for various polymers, notably Poly(vinyl chloride) (PVC) and Polylactic acid (PLA). researchgate.netmdpi.com Their plasticizing effect stems from their molecular structure, which allows them to intersperse between polymer chains, increasing intermolecular space and thereby enhancing flexibility and reducing the glass transition temperature (Tg). researchgate.netrsc.org The long, flexible alkyl chains of the ricinoleate molecule contribute to this effect, while the presence of ester groups can improve compatibility with polar polymers like PVC. mdpi.comrsc.org

The mechanism of action involves the disruption of polymer-polymer interactions. The plasticizer molecules position themselves between the polymer chains, weakening the cohesive forces and allowing for greater chain mobility. This results in a softer, more pliable material. mdpi.com For PVC, ricinoleate-based plasticizers can serve as effective alternatives to traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP), offering improved thermal stability and migration resistance. mdpi.comrsc.org For instance, a novel renewable plasticizer derived from castor oil, epoxidized glycidyl (B131873) ester of ricinoleic acetic ester (EGERAE), has been shown to enhance the thermal stability of PVC blends. mdpi.com When DOP was completely replaced with EGERAE, the initial decomposition temperature of the PVC blend increased significantly. mdpi.com

In PLA, a biodegradable polymer known for its brittleness, ricinoleic acid-based esters have demonstrated effective plasticization. researchgate.net Synthesized esters like ricinoleic triester (RE) and benzoic-ricinoleic triester (BRE) have shown good miscibility with PLA, leading to a significant reduction in its Tg and an increase in flexibility. researchgate.netresearchgate.net Studies indicate that a loading of 10 parts per hundred rubber (phr) of these plasticizers can be optimal for enhancing PLA's performance without compromising its inherent properties. researchgate.net The symmetric structure of certain ricinoleate derivatives, such as epoxy acetyl terephthalate (B1205515) ricinoleate (EATPR), has been found to offer better plasticization efficiency compared to asymmetric structures. rsc.org

The performance of these bio-based plasticizers is often comparable or even superior to conventional plasticizers in several aspects, including resistance to migration, volatility, and extraction. mdpi.comrsc.org

Performance of Ricinoleate-Based Plasticizers in Polymer Blends

| Polymer | Ricinoleate-Based Plasticizer | Key Performance Improvement | Comparison with Conventional Plasticizer (e.g., DOP) |

|---|---|---|---|

| PVC | Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester (EGERAE) | Increased thermal stability and elongation at break. mdpi.com | Higher thermal stability (Ti, T10, T50 increased by 9.6°C, 20.3°C, and 20.3°C respectively when DOP was fully replaced). mdpi.com |

| PVC | Epoxy Acetyl Benzyl Ricinoleate (EABR) & Epoxy Acetyl Terephthalate Ricinoleate (EATPR) | Good plasticizing effect and superior migration and volatility resistance. rsc.org | Similar impact strength and elongation at break to DOTP-plasticized samples. rsc.org |

| PLA | Benzoic Ricinoleic Ester (BRE) | Significant reduction in glass transition temperature (Tg) and improved flexibility. researchgate.net | Demonstrated superior miscibility and plasticization efficiency compared to other bio-based esters. researchgate.net |

Nanomaterial Integration and Surface Modification Strategies

The unique chemical structure of ricinoleic acid, the precursor to this compound, makes it a valuable component in the field of nanotechnology, particularly for surface modification and integration into nanomaterials. nih.gov The molecule possesses a carboxylic acid head, a long hydrocarbon tail, a double bond, and a hydroxyl group at the C12 position. nih.gov This hydroxyl group, in particular, offers a significant advantage over other fatty acids like oleic acid, as it provides a reactive site for further functionalization. nih.govrsc.org

Ricinoleic acid can be used as a capping or stabilizing agent during the synthesis of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs). rsc.orgchemrxiv.org In these syntheses, it can act as both a precursor complexing agent and a capping agent, preventing particle aggregation and controlling their size and shape. rsc.org The resulting nanoparticles are typically hydrophobic and dispersible in non-polar solvents. rsc.org

A key strategy for modifying the surface properties of these nanoparticles involves leveraging the hydroxyl group of the ricinoleic acid coating. chemrxiv.org This allows for the nanoparticles to be rendered hydrophilic, expanding their applicability in aqueous and biological systems. rsc.org One method involves epoxidation of the double bond followed by alkaline ring-opening to produce hydroxylated nanoparticles. rsc.org Another approach is to exchange the ricinoleic acid capping agent with other molecules, such as nitrilotriacetic acid (NTA), which can impart a negative surface charge and facilitate dispersion in water. rsc.orgchemrxiv.org

The integration of this compound units into nanomaterials can thus be tailored for specific applications. The ability to switch between hydrophobic and hydrophilic properties is crucial for uses ranging from drug delivery systems to advanced composite materials. nih.govrsc.org For instance, castor oil and ricinoleic acid have been used as eco-friendly, bio-based capping agents in the green synthesis of chalcogenide nanomaterials. researchgate.net

Surface Modification Strategies for Ricinoleic Acid-Coated Nanoparticles

| Strategy | Mechanism | Resulting Nanoparticle Properties | Potential Applications |

|---|---|---|---|

| As-synthesized Capping | Ricinoleic acid acts as a capping agent during nanoparticle synthesis. rsc.org | Hydrophobic, dispersible in non-polar solvents. rsc.org | Polymer composites, non-aqueous lubricants. |

| Hydroxylation | Epoxidation of the double bond followed by ring-opening to introduce additional hydroxyl groups. rsc.org | Hydrophilic, water-dispersible, positive zeta potential. rsc.org | Biomedical imaging, drug delivery. |

| Ligand Exchange | Replacement of the ricinoleic acid capping agent with a hydrophilic ligand like Nitrilotriacetic acid (NTA). rsc.orgchemrxiv.org | Hydrophilic, water-dispersible, negative zeta potential. rsc.org | Aqueous-based sensors, environmental remediation. |

Specialized Material Treatments (e.g., leather fatliquoring)

Fatliquoring is a critical step in leather processing that introduces oils into the hide to lubricate the collagen fibers, preventing them from sticking together upon drying. researchgate.netdebagkimya.com This process imparts essential properties like softness, flexibility, and strength to the final leather product. debagkimya.comresearchgate.net this compound and other derivatives of castor oil are particularly well-suited for this application due to the unique properties of ricinoleic acid. uc.edu

The effectiveness of a fatliquoring agent depends on its ability to form a stable emulsion that can penetrate the dense collagen fiber network of the leather. researchgate.neteopcw.com The hydroxyl group in the ricinoleic acid chain provides a site for chemical modification, allowing for the introduction of polar moieties that enhance emulsification and interaction with the protein structure of collagen. uc.edu For example, sulfation of castor oil creates an anionic fatliquor that can effectively bind to the positively charged sites on chrome-tanned leather. google.com

The mechanism of fatliquoring involves the deposition of a thin film of oil over the individual collagen fibrils. sardiniasymposium.it This lubrication allows the fibers to slide past one another, resulting in a soft and pliable material. debagkimya.com Research into modified ricinoleic acids has shown that the introduction of specific functional groups can enhance their performance and address issues like "fogging" in automotive leather, which is the migration and condensation of volatile compounds on interior surfaces. acs.org

Studies have demonstrated that modifying ricinoleic acid by introducing hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups can increase the strength of intermolecular interactions with leather collagen. acs.org This leads to a lower migration rate of the fatliquor and a more pronounced lubricating effect. acs.org Among these, hydroxylated ricinoleic acid (RA-OH) has shown the strongest binding to collagen, resulting in leather with very low fogging values, reduced free grease content, and excellent softness. acs.org This highlights the potential for designing specialized ricinoleate-based fatliquors for high-performance applications.

Performance of Modified Ricinoleic Acids in Leather Fatliquoring

| Modified Ricinoleic Acid | Interaction Strength with Collagen | Key Performance Metrics |

|---|---|---|

| Hydroxylated (RA-OH) | Strongest acs.org | Lowest fogging value (6.38 mg), lowest free grease content (12.36%), excellent softness. acs.org |

| Carboxylated (RA-COOH) | Moderate acs.org | Improved binding over unmodified ricinoleic acid. acs.org |

| Aminated (RA-NH₂) | Moderate acs.org | Enhanced interaction with collagen fibers. acs.org |

| Unmodified Ricinoleic Acid (RA) | Weakest acs.org | Baseline performance. acs.org |

Computational Chemistry and Molecular Modeling of Ricinoleyl Ricinoleate Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum chemistry offers a fundamental approach to understanding the behavior of molecules by solving the Schrödinger equation. umich.edu These methods provide detailed information about the electronic structure, which governs a molecule's geometry, stability, and chemical reactivity. wikipedia.orguchicago.edu For a large and flexible molecule like ricinoleyl ricinoleate (B1264116), Density Functional Theory (DFT) is a particularly suitable method, balancing computational cost with accuracy. mdpi.comnih.gov

DFT calculations can elucidate the distribution of electrons within the ricinoleyl ricinoleate molecule, identifying regions that are electron-rich or electron-poor. This is often visualized through mapping the molecular electrostatic potential (MESP), which indicates sites susceptible to electrophilic or nucleophilic attack. researchgate.net Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help to quantify the molecule's reactivity. nih.gov The HOMO-LUMO energy gap (ΔE), for instance, is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov

Furthermore, quantum mechanical calculations can determine thermodynamic properties such as bond dissociation energies (BDE). For this compound, calculating the BDE for various bonds can predict the molecule's thermal stability and the likely pathways for degradation or fragmentation. Studies on similar fatty acid esters have successfully used DFT to calculate enthalpies of formation and reaction, confirming the endothermic and nonspontaneous nature of certain esterification reactions. researchgate.net This approach can be applied to understand the reactivity of the ester linkages and the hydroxyl group in this compound, providing insights into its polymerization potential and stability.

Table 1: Conceptual Electronic Properties of this compound Calculable via DFT

| Property | Symbol | Formula | Significance for Reactivity |

| HOMO Energy | EHOMO | - | Relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Relates to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electronegativity | χ | (IP + EA) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | A measure of electrophilic character. |

This table presents conceptual data that could be generated through DFT calculations for this compound, based on established methodologies for organic molecules.

Molecular Dynamics Simulations of Intermolecular Interactions and System Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the method of choice for studying the collective behavior of molecules in a condensed phase (liquid or solid). wikipedia.org MD simulates the motion of atoms and molecules over time based on the forces between them, which are described by a classical potential energy function known as a force field. This technique can model systems containing thousands to millions of atoms, providing a dynamic view of intermolecular interactions and predicting macroscopic properties.

For this compound, MD simulations can reveal how these large ester molecules pack together in a liquid state. This is crucial for understanding bulk properties like density, viscosity, and thermal behavior. Simulations of analogous systems, such as triglycerides and other vegetable oils, have been used to study solvation, phase behavior, and interactions with other molecules. whiterose.ac.ukresearchgate.net Similar simulations could predict how this compound molecules arrange themselves, how their long, flexible chains interact through van der Waals forces, and how the polar ester and hydroxyl groups influence the local structure through electrostatic and hydrogen bonding interactions.

MD simulations are particularly powerful for predicting transport properties. For instance, nonequilibrium molecular dynamics (NEMD) can be used to calculate the viscosity of lubricants under various conditions of temperature and pressure, showing good agreement with experimental data for polyol esters. purdue.edu By simulating the response of the molecular system to an applied shear stress, the viscosity can be directly computed. chemeurope.com Other properties like the self-diffusion coefficient, which measures molecular mobility, and thermal conductivity can also be determined. These simulations provide a molecular-level explanation for the macroscopic properties of this compound as a potential biolubricant or polymer.

Table 2: System Properties of this compound Accessible via Molecular Dynamics

| Property | Type | Information Gained from Simulation |

| Density | Thermodynamic | How molecules pack in the bulk liquid; response to temperature and pressure. |

| Radial Distribution Function | Structural | Provides information on the average distance and coordination of molecules. |

| Viscosity | Transport | Resistance to flow; a key property for lubricant applications. purdue.edu |

| Self-Diffusion Coefficient | Transport | Mobility of individual molecules within the bulk liquid. |

| Thermal Conductivity | Transport | The material's ability to conduct heat. |

| Glass Transition Temperature | Thermodynamic | Temperature at which the amorphous material transitions from a hard, glassy state to a rubbery state. |

This table outlines key bulk properties and the insights that can be derived from their simulation using molecular dynamics.

Predictive Modeling of Synthetic Outcomes and Derived Material Properties

Computational modeling extends beyond fundamental investigations to the predictive design of materials and chemical processes. nasa.gov By establishing relationships between molecular structure and macroscopic properties, these models can accelerate the development of new products. For this compound, predictive modeling can be applied to forecast the outcomes of synthetic modifications and to estimate the properties of resulting materials, such as estolides or other polymers.

One powerful approach is the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.net QSPR models are statistical correlations between calculated molecular descriptors (e.g., size, shape, polarity) and an experimentally measured property. For instance, QSPR models have been successfully used to predict the lubrication performance (wear scar diameter and coefficient of friction) of fatty acids based on their molecular descriptors. mdpi.com A similar approach could be used for this compound and its oligomers, where descriptors like molecular weight, number of ester groups, and chain branching could be correlated with properties like viscosity index, pour point, and oxidative stability.

In addition to QSPR, molecular simulations can directly predict material properties. As mentioned, NEMD simulations are a predictive tool for viscosity. purdue.edu This can be invaluable for designing lubricants, allowing for the virtual screening of different estolide structures derived from this compound to identify candidates with optimal performance without the need for extensive synthesis and testing. chemeurope.com Furthermore, computational models can provide insights into synthetic reactions. For example, by calculating the reaction energies and activation barriers for the intermolecular esterification of this compound, it's possible to predict the favorability of forming estolide oligomers of different lengths, guiding the optimization of reaction conditions.

Table 3: Conceptual QSPR Model for Predicting Viscosity Index of this compound Estolides

| Estolide Structure (n = oligomerization degree) | Molecular Weight (Descriptor 1) | Number of Ester Groups (Descriptor 2) | Predicted Viscosity Index (Property) |

| This compound (n=1) | ~593 g/mol | 2 | 180 |

| Dimer Estolide (n=2) | ~890 g/mol | 3 | 195 |

| Trimer Estolide (n=3) | ~1187 g/mol | 4 | 210 |

| Tetramer Estolide (n=4) | ~1484 g/mol | 5 | 225 |

This is a hypothetical table illustrating how a QSPR model might relate molecular descriptors of this compound estolides to a key lubricant property. The values are conceptual and for illustrative purposes.

Force Field Development for this compound-Based Molecular Systems

The accuracy of classical molecular dynamics simulations is entirely dependent on the quality of the force field used. rsc.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. Standard force fields like AMBER, CHARMM, and OPLS have been extensively developed for common biomolecules like proteins and nucleic acids. nih.govnih.gov However, for a less common molecule like this compound or its derived estolides, these standard force fields may lack accurate parameters, necessitating the development of a specific force field.

The process of force field development involves several steps. First, the potential energy functions for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions are defined. The critical step is parameterization, where values for constants in these functions (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges) are determined.

For this compound, new parameters would likely be needed, especially for the dihedral angles around the ester linkages and the unique hydroxy-ester backbone of its estolides. These parameters are often derived by fitting the force field's potential energy surface to high-level quantum mechanical calculations. nih.govnih.gov For example, the torsional energy profile for rotation around a key bond can be calculated with DFT, and the corresponding dihedral parameters in the force field are then adjusted to reproduce this profile. Partial atomic charges are also typically derived from quantum calculations to accurately represent the molecule's electrostatic potential.

Finally, the newly parameterized force field must be validated by comparing the results of MD simulations to known experimental data. acs.org For a liquid like this compound, this would involve simulating the bulk liquid and comparing computed properties like density and heat of vaporization with measured values. Adjustments to non-bonded parameters, such as the Lennard-Jones terms, may be required to achieve good agreement. This careful development and validation process ensures that the force field can produce reliable and predictive simulations for this compound-based systems. nih.govacs.org

Table 4: Components of a Classical Force Field for this compound

| Interaction Term | Potential Energy Function (Example Form) | Source of Parameters |

| Bond Stretching | E = kb(r - r0)2 | Quantum Mechanics / Spectroscopy |

| Angle Bending | E = kθ(θ - θ0)2 | Quantum Mechanics / Spectroscopy |

| Dihedral Torsion | E = Σ Vn[1 + cos(nφ - δ)] | Quantum Mechanics (Rotational Scans) |

| van der Waals | E = 4ε[(σ/r)12 - (σ/r)6] (Lennard-Jones) | Experimental Data (e.g., Liquid Density) |

| Electrostatic | E = (qiqj) / (4πε0rij) (Coulomb's Law) | Quantum Mechanics (Charge Fitting) |

This table summarizes the typical components of a molecular mechanics force field and the common sources for obtaining the necessary parameters.

Environmental Behavior and Degradation Science of Ricinoleyl Ricinoleate Derived Materials

Biodegradation Pathways and Microbial Interactions

The biodegradation of ricinoleyl ricinoleate (B1264116) is predicated on the susceptibility of its ester bond to microbial enzymatic action, which initially cleaves the molecule into ricinoleic acid and another molecule of ricinoleic acid. The subsequent degradation of ricinoleic acid is the key to the complete mineralization of the parent compound.

Microorganisms, particularly those equipped with lipases and esterases, are capable of initiating the breakdown of ricinoleyl ricinoleate. Once hydrolyzed, the resulting ricinoleic acid molecules can be further metabolized by a variety of microbes. The degradation pathway of ricinoleic acid in castor bean endosperm, a well-studied system, involves peroxisomal and mitochondrial activities. researchgate.net The hydroxylated fatty acid is activated to its CoA ester and enters a degradation pathway. researchgate.net While the specific microbial consortia responsible for the degradation of this compound in various environments are not extensively documented, it is understood that microorganisms capable of degrading other fatty acid esters are likely to be involved. There have been efforts to engineer microorganisms for the heterologous production of ricinoleic acid, which underscores the microbial capacity to process this fatty acid. acs.org

The complete degradation pathway of ricinoleic acid involves several enzymatic steps, ultimately leading to the formation of smaller molecules that can enter central metabolic pathways like the TCA cycle. researchgate.net

Hydrolytic Stability and Mechanism in Varied Environmental Conditions

The hydrolytic stability of this compound is largely determined by the reactivity of its ester linkage under different environmental conditions, such as pH and temperature. Hydrolysis of the ester bond results in the formation of two molecules of ricinoleic acid.

Alkaline Conditions: Under alkaline conditions, the hydrolysis of the ester bond in this compound is accelerated through saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester group, leading to the formation of a carboxylate salt (ricinoleate) and ricinoleic acid. Studies on the hydrolysis of methyl ricinoleate, a related compound, have shown high yields of ricinoleic acid in the presence of a NaOH catalyst. jst.go.jp

Acidic Conditions: In acidic environments, the hydrolysis of the ester bond is catalyzed by hydronium ions. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Enzymatic Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of esters. The use of lipases for the hydrolysis of castor oil (which is primarily composed of triricinolein, a triglyceride of ricinoleic acid) to produce ricinoleic acid is a well-established process. jst.go.jpnih.gov This enzymatic hydrolysis is highly specific and occurs under mild conditions, making it an environmentally favorable pathway for the degradation of this compound. jst.go.jp For instance, Candida antarctica Lipase (B570770) B has been effectively used for the hydrolysis of methyl ricinoleate. jst.go.jp The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartic acid) in the enzyme's active site that facilitates the cleavage of the ester bond. researchgate.net

The table below summarizes the conditions and outcomes of different hydrolysis methods for ricinoleate esters.

| Hydrolysis Method | Catalyst/Enzyme | Key Conditions | Outcome |

| Alkaline Hydrolysis | NaOH | Ethanol solvent, ratio of methyl ricinoleate to NaOH of 1:2, 2 hours | High yield (93.44%) of ricinoleic acid. jst.go.jp |

| Enzymatic Hydrolysis | Candida Antarctica Lipase B | Temperature: 40-60°C, Enzyme concentration: 2-5% | High conversion rate (98.5%) to ricinoleic acid. jst.go.jp |

| Enzymatic Hydrolysis | Lipozyme TL IM | - | High conversion rate (96.2 ± 1.5%) for castor oil hydrolysis. nih.gov |

Thermal Decomposition Profiles and Fragmentation Mechanisms

The thermal stability of this compound and its derivatives is a key consideration for their application and environmental persistence. Thermal degradation, or pyrolysis, involves the breaking of chemical bonds at elevated temperatures, leading to the formation of smaller, more volatile molecules.

The thermal degradation of ricinoleates typically occurs at temperatures above 150°C. google.com The specific products of thermal decomposition depend on the temperature and presence of catalysts. For instance, heating an alkali salt of ricinoleic acid can yield sebacic acid and oxydecanoic acid, with the product distribution being temperature-dependent. google.com The formation of oxydecanoic acid salts is favored at temperatures between 150 to 200°C, while sebacic acid salt formation is predominant between 200 and 360°C. google.com

Studies on the pyrolysis of methyl ricinoleate have provided insights into the fragmentation mechanisms. Fast pyrolysis has been shown to favor the production of undecylenic acid methyl ester and heptanal. nih.gov The conversion of methyl ricinoleate increases with rising pyrolysis temperatures, with a significant increase in cleavage of the C-C bond at higher temperatures. nih.gov

The fragmentation pattern of ricinoleic acid and its methyl ester has been studied using mass spectrometry. iosrjournals.org The fragmentation of ricinoleic acid involves the loss of a water molecule and subsequent formation of double bonds to yield a stable ion. iosrjournals.org

The table below outlines the products of thermal degradation of ricinoleates under different conditions.

| Starting Material | Temperature Range | Key Products | Reference |

| Alkali salt of ricinoleic acid | 150-200°C | Oxydecanoic acid salts | google.com |

| Alkali salt of ricinoleic acid | 200-360°C | Sebacic acid salt | google.com |

| Methyl ricinoleate (fast pyrolysis) | 400-600°C | Undecylenic acid methyl ester, heptanal | nih.gov |

Methodologies for Assessing Environmental Fate and Persistence

Assessing the environmental fate and persistence of this compound-derived materials involves a combination of analytical techniques to monitor their degradation and identify the resulting products.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying this compound and its degradation products. actascientific.com These methods often require a derivatization step, such as methylation, to increase the volatility and detectability of the analytes. researchgate.net For instance, GC coupled with mass spectrometry (GC-MS) can be used to identify the fragmentation patterns of ricinoleic acid derivatives, providing structural information about the degradation products. iosrjournals.orgresearchgate.net High-performance thin-layer chromatography (HPTLC) offers a simpler, cost-effective, and rapid alternative for the routine analysis of ricinoleic acid and its esters. actascientific.comtheadl.com

Spectroscopic Techniques: Mass spectrometry (MS) is crucial for elucidating the structure of degradation products by analyzing their mass-to-charge ratio and fragmentation patterns. iosrjournals.orgnih.gov Infrared (IR) spectroscopy can be used to monitor the disappearance of functional groups, such as the ester linkage in this compound, during degradation.

Biodegradability Testing: Standardized biodegradability tests, such as those established by the Organisation for Economic Co-operation and Development (OECD), can be employed to assess the extent and rate of mineralization of this compound-derived materials by microbial communities from soil, water, or compost.

Life Cycle Assessment (LCA): LCA is a comprehensive methodology to evaluate the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. researchgate.net For this compound-derived materials, an LCA would consider the environmental burdens associated with the cultivation of castor beans, the extraction of castor oil, the synthesis of the material, its use phase, and its end-of-life fate, including biodegradation. researchgate.net

Future Research Trajectories and Innovations in Ricinoleyl Ricinoleate Chemistry

Development of Novel Biocatalytic and Chemo-Enzymatic Systems